7-chloro-3-(cyclopropanecarbonyl)-4-hydroxyquinolin-2(1H)-one
Overview
Description
Scientific Research Applications
Antioxidant and Prooxidant Effects
- 7-Chloro-4-hydroxyquinoline (CQ) exhibits antioxidant effects against free-radical-induced peroxidation. This compound has potential applications in minimizing oxidative stress in biological systems. Notably, CQ's activity as an antioxidant or prooxidant is influenced by its distribution status within a reaction system, such as when packaged in dipalmitoyl phosphatidylcholine vesicles (Liu, Han, Lin, & Luo, 2002).
Cytotoxic Activity
- The cytotoxic activity of various derivatives of 3-hydroxyquinolin-4(1H)-one, which includes the subject compound, has been studied. These derivatives have shown effectiveness against cancer cell lines, suggesting potential applications in cancer treatment (Kadrić, Motyka, Džubák, Hajdůch, & Soural, 2014).
Synthesis and Potential in Drug Development
- 7-Hydroxyquinolin-2(1H)-one derivatives are integral in the synthesis of drugs like brexpiprazole, used for treating schizophrenia and major depressive disorder. The compound provides a key intermediate for these therapeutic agents, highlighting its significance in pharmaceutical synthesis (Reddy, Reddy, Reddy, Kasturaiah, & Yadagiri, 2018).
Antibacterial and Antitumor Properties
- Novel derivatives of 1,3,4-oxadiazole associated with quinolone, including the compound , have been synthesized and shown to possess significant antibacterial and cytotoxic activities. These properties suggest their potential use in developing new antibacterial and antitumor agents (Sudeesh & Gururaja, 2017).
Magnetic, Luminescent, and Photochromic Properties
- Derivatives of 7-chloro-4-hydroxyquinoline have been studied for their magnetic, luminescent, and photochromic properties. These findings have implications for the development of materials with potential applications in areas like molecular electronics and photonics (Wang, Wang, Zhang, Shen, Jiang, Cui, & Gao, 2016); (Voloshin, Chernyshev, Bezuglyi, Metelitsa, Voloshina, & Minkin, 2008).
Safety And Hazards
Future Directions
Given the limited information available on 7-chloro-3-(cyclopropanecarbonyl)-4-hydroxyquinolin-2(1H)-one, future research could focus on its synthesis, properties, and potential applications. This could include exploring its potential biological activities, similar to those found in other heterocyclic compounds .
properties
IUPAC Name |
7-chloro-3-(cyclopropanecarbonyl)-4-hydroxy-1H-quinolin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClNO3/c14-7-3-4-8-9(5-7)15-13(18)10(12(8)17)11(16)6-1-2-6/h3-6H,1-2H2,(H2,15,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXEFWCFPCLDOOG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)C2=C(C3=C(C=C(C=C3)Cl)NC2=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60715805 | |
Record name | 7-Chloro-3-(cyclopropanecarbonyl)-4-hydroxyquinolin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60715805 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-chloro-3-(cyclopropanecarbonyl)-4-hydroxyquinolin-2(1H)-one | |
CAS RN |
151057-13-5 | |
Record name | 7-Chloro-3-(cyclopropanecarbonyl)-4-hydroxyquinolin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60715805 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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